ethyl (2Z)-3-amino-2-[(3E)-5-tert-butyl-3-[(diphenylmethylidene)hydrazinylidene]furan-2(3H)-ylidene]-3-oxopropanoate
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Overview
Description
ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE is a complex organic compound with a unique structure that includes a furan ring, a hydrazone group, and an amino acid ester
Preparation Methods
The synthesis of ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydrazone group: This step involves the reaction of a hydrazine derivative with an aldehyde or ketone to form the hydrazone.
Amino acid ester formation: The final step involves the esterification of the amino acid with ethanol under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE can be compared with similar compounds such as:
3-Amino-5-tert-butylpyrazole: This compound shares the tert-butyl and amino groups but differs in the ring structure and overall reactivity.
N-(tert-butoxycarbonyl)ethanolamine: This compound has a similar tert-butyl group but differs in its functional groups and applications.
The uniqueness of ETHYL 3-AMINO-2-[5-(TERT-BUTYL)-3-[(E)-2-(DIPHENYLMETHYLENE)HYDRAZONO]-2(3H)-FURANYLIDEN]-3-OXOPROPANOATE lies in its combination of functional groups and the potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
ethyl (2Z)-3-amino-2-[(3E)-3-(benzhydrylidenehydrazinylidene)-5-tert-butylfuran-2-ylidene]-3-oxopropanoate |
InChI |
InChI=1S/C26H27N3O4/c1-5-32-25(31)21(24(27)30)23-19(16-20(33-23)26(2,3)4)28-29-22(17-12-8-6-9-13-17)18-14-10-7-11-15-18/h6-16H,5H2,1-4H3,(H2,27,30)/b23-21-,28-19+ |
InChI Key |
IKEYTIVXEFJEHA-IRAPDOIDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\1/C(=N/N=C(C2=CC=CC=C2)C3=CC=CC=C3)/C=C(O1)C(C)(C)C)/C(=O)N |
Canonical SMILES |
CCOC(=O)C(=C1C(=NN=C(C2=CC=CC=C2)C3=CC=CC=C3)C=C(O1)C(C)(C)C)C(=O)N |
Origin of Product |
United States |
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